N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that features a unique structure combining thiadiazole and imidazothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole and imidazothiazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include ethylamine, phenylisothiocyanate, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide: shares structural similarities with other thiadiazole and imidazothiazole derivatives.
Thiadiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Imidazothiazole derivatives: Explored for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
The uniqueness of this compound lies in its combined structure, which may confer unique properties and activities not observed in simpler analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H15N5OS2 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C17H15N5OS2/c1-3-13-20-21-16(24-13)19-15(23)14-10(2)22-9-12(18-17(22)25-14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,19,21,23) |
InChI Key |
QYNMWXAWLCCZRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C |
Origin of Product |
United States |
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